molecular formula C27H28N4O3S B11142873 2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one

2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one

Cat. No.: B11142873
M. Wt: 488.6 g/mol
InChI Key: ZOAZBAWXSKTUFY-OYKKKHCWSA-N
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Description

2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C27H28N4O3S and its molecular weight is 488.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C27H28N4O3S

Molecular Weight

488.6 g/mol

IUPAC Name

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C27H28N4O3S/c1-4-33-23-12-8-9-20(13-23)25-21(17-31(29-25)22-10-6-5-7-11-22)14-24-26(32)28-27(35-24)30-15-18(2)34-19(3)16-30/h5-14,17-19H,4,15-16H2,1-3H3/b24-14-

InChI Key

ZOAZBAWXSKTUFY-OYKKKHCWSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5

Origin of Product

United States

Biological Activity

The compound 2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one is a complex organic molecule notable for its diverse structural features. It incorporates a thiazole ring, a morpholine moiety, and pyrazole and ethoxyphenyl groups, which contribute to its potential pharmacological properties. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer effects.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, known for its biological activities.
  • Morpholine Moiety : A six-membered ring containing oxygen and nitrogen that enhances the compound's chemical diversity.
  • Pyrazole Group : Associated with various pharmacological activities, particularly in anticancer and anti-inflammatory contexts.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures to this thiazole derivative exhibit significant biological activities:

  • Antimicrobial Activity :
    • Thiazole derivatives have shown efficacy against various bacteria and fungi. For instance, compounds similar to our target have been tested against Escherichia coli and Staphylococcus aureus, demonstrating promising antimicrobial properties .
  • Anti-inflammatory Effects :
    • The presence of pyrazole groups in similar compounds has been linked to anti-inflammatory activities. Research indicates that these compounds can inhibit inflammatory pathways, contributing to their therapeutic potential .
  • Anticancer Properties :
    • Several studies have highlighted the cytotoxic effects of thiazole derivatives against cancer cell lines. For example, derivatives have shown selective toxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines while sparing normal cells .

Antimicrobial Activity

A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited zones of inhibition comparable to standard antibiotics like streptomycin .

CompoundZone of Inhibition (mm)Bacteria Tested
Compound A20E. coli
Compound B18S. aureus
Compound C15P. mirabilis

Anticancer Activity

In another study focusing on pyrazole derivatives, compounds were tested for cytotoxicity using the MTT assay against various cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity:

CompoundIC50 (µM)Cell Line Tested
Compound D5.0MCF-7
Compound E8.2PC-3
Compound F12.5SiHa

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazole derivatives are known to inhibit specific enzymes involved in bacterial growth and cancer cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that these compounds induce apoptosis in cancer cells by disrupting their cell cycle progression.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.